REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]
|
Name
|
gel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copolymer
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was precipitated in excess methanol
|
Type
|
EXTRACTION
|
Details
|
An acetone-extracted sample
|
Type
|
CUSTOM
|
Details
|
had reacted with hexachlorocyclopentadiene
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]
|
Name
|
gel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copolymer
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was precipitated in excess methanol
|
Type
|
EXTRACTION
|
Details
|
An acetone-extracted sample
|
Type
|
CUSTOM
|
Details
|
had reacted with hexachlorocyclopentadiene
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:6](Cl)=[C:5](Cl)[C:4](Cl)=[C:3]1Cl.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:17]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:13]=[CH:12][CH2:17][CH2:2][CH2:6][CH2:5][CH:4]=[CH2:3]
|
Name
|
gel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copolymer
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was precipitated in excess methanol
|
Type
|
EXTRACTION
|
Details
|
An acetone-extracted sample
|
Type
|
CUSTOM
|
Details
|
had reacted with hexachlorocyclopentadiene
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |